6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclohexyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-14-7-8-15-12(14)9-11(13-15)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIQQJWEAADNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, this compound can modulate their activity, leading to altered cellular responses. Additionally, it interacts with proteins involved in DNA repair mechanisms, thereby influencing genomic stability and cellular health.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By influencing this pathway, this compound can affect cell growth and survival. Furthermore, it has been shown to alter the expression of genes involved in apoptosis, thereby promoting or inhibiting programmed cell death depending on the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can either block substrate access or induce conformational changes that reduce enzyme activity. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression. For instance, it has been shown to enhance the activity of p53, a tumor suppressor protein, thereby promoting the expression of genes involved in cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins. These changes can influence the compound’s efficacy and toxicity over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the induction of oxidative stress. Threshold effects have been observed, where a specific dose range is required to achieve therapeutic benefits without causing significant toxicity.
Biological Activity
6-Cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazopyrazole family, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and neuroprotective effects.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-b]pyrazole derivatives. Research indicates that compounds in this class can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, derivatives of pyrazole have been shown to possess moderate to high potency as COX-2 inhibitors, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib and meloxicam .
Table 1: COX-2 Inhibition Potency of Pyrazole Derivatives
| Compound ID | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| 8 | 5.68 ± 0.08 | Celecoxib | 3.60 ± 0.07 |
| 13 | 3.37 ± 0.07 | Meloxicam | 7.58 ± 0.13 |
This table illustrates the effectiveness of specific derivatives compared to standard medications.
Anticancer Activity
The anticancer properties of imidazo[1,2-b]pyrazole compounds are also noteworthy. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
For example, a study focusing on the synthesis of new pyrazole derivatives revealed their ability to down-regulate pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells, suggesting a dual role in both inflammation and cancer progression .
Neuroprotective Effects
Emerging research suggests that imidazo[1,2-b]pyrazole derivatives may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress, which are critical in conditions like Alzheimer's disease.
Case Study 1: COX-2 Inhibition
In a comparative study on various pyrazole derivatives, compounds 8 and 13 were identified as leading candidates for COX-2 inhibition. The study utilized qRT-PCR to measure levels of inflammatory markers post-treatment, revealing significant reductions in TNF-α and IL-6 levels compared to controls. The findings support the hypothesis that these compounds can serve as effective anti-inflammatory agents with potential applications in treating chronic inflammatory conditions.
Case Study 2: Cancer Cell Apoptosis
Another investigation examined the effects of imidazo[1,2-b]pyrazole on cancer cell lines. The results showed that treatment with these compounds led to increased rates of apoptosis and decreased cell viability in several cancer types, indicating their potential as chemotherapeutic agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- COX-2 Inhibition : By binding to COX-2 enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
- Cytokine Modulation : It can down-regulate pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Comparison with Similar Compounds
Key Findings :
- Replacing indole with imidazo[1,2-b]pyrazole reduces logD by ~1.1 units, significantly improving solubility (e.g., analogue 4 vs. pruvanserin) .
- The 6-cyclohexyl substitution in the target compound balances lipophilicity and solubility, making it suitable for central nervous system (CNS) targets requiring moderate membrane permeability .
Anti-Inflammatory and COX-2 Inhibition
- Pyrazolo[1,5-a]pyrimidine derivatives: Exhibit COX-2 inhibition (IC50 = 0.8–2.3 μM) with immunomodulatory effects .
- 6-Cyclohexyl-1-methyl derivative : Predicted to retain COX-2 affinity due to the bulky cyclohexyl group mimicking hydrophobic pockets in the enzyme’s active site .
Metabolic Stability and Toxicity
Preparation Methods
Table 1: Selected Physical Data and Yields of Synthesized 1H-imidazo[1,2-b]pyrazole Derivatives
| Entry | Substituent (R) | Reaction Time (h) | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| MB-3a | H | 3.0 | 425 | 72 | 188 |
| MB-3b | 4-OCH3 | 3.0 | 455 | 71 | 202 |
| MB-3g | 4-Cl | 3.0 | 459 | 79 | 210 |
| MB-3i | 4-Br | 3.0 | 504 | 81 | 222 |
| MB-3l | 4-CN | 3.5 | 450 | 83 | 230 |
| MB-3m | 4-NO2 | 3.0 | 470 | 81 | 248 |
Note: The cyclohexyl substituent is incorporated via the N-cyclohexyl acrylamide intermediate in this protocol.
Stepwise Synthesis via Cyanoacetamide Intermediates and Hydrazine Cyclization
An alternative, well-documented synthetic route involves the preparation of cyanoacetamide intermediates followed by cyclization with hydrazine derivatives to form the imidazo[1,2-b]pyrazole core.
- Step 1: Reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with cyclohexylamine or other substituted amines in toluene or DMF at 80°C for 6–12 hours yields cyanoacetamide intermediates in yields ranging from 25% to 97%.
- Step 2: Treatment of the cyanoacetamide with N,N-dimethylacetamide dimethyl acetal (for methyl substitution at position 1) in toluene at 80°C for 6 hours forms enamine intermediates.
- Step 3: Cyclization with hydrazine monohydrate in ethanol under reflux for 12 hours affords the imidazo[1,2-b]pyrazole derivatives.
- Purification: Products are purified by column chromatography or recrystallization.
This method allows the introduction of the 1-methyl group via the use of N,N-dimethylacetamide dimethyl acetal and the 6-cyclohexyl group through the choice of the amine in step 1.
Table 2: Reaction Conditions and Yields for Cyanoacetamide Route
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| 1 | Cyclohexylamine, toluene/DMF, 80°C, 6-12h | 25–97 | Formation of cyanoacetamide intermediate |
| 2 | N,N-dimethylacetamide dimethyl acetal, 80°C, 6h | 49–98 | Enamine intermediate formation |
| 3 | Hydrazine monohydrate, EtOH, reflux, 12h | 58–83 | Cyclization to imidazo[1,2-b]pyrazole |
This stepwise approach is versatile and allows structural diversity in the final product.
Functionalization and Selective Modification of the Imidazo[1,2-b]pyrazole Core
Recent studies have explored selective functionalization strategies of the imidazo[1,2-b]pyrazole scaffold to introduce substituents like cyclohexyl and methyl groups with regioselectivity:
- Br/Mg Exchange and Regioselective Magnesiation: Using TMP-based bases (2,2,6,6-tetramethylpiperidyl), selective metalation of the pyrazole ring allows for subsequent electrophilic trapping.
- Applications: These methods enable the synthesis of derivatives with improved physicochemical properties, such as enhanced aqueous solubility, which is critical for drug development.
- Relevance: Although these methods focus on functionalization rather than initial construction, they are valuable for late-stage modification of 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole derivatives.
Comparative Analysis of Preparation Methods
Summary of Research Findings
- The multicomponent etidronic acid catalyzed synthesis offers an efficient, green, and straightforward route to this compound derivatives with good yields and mild conditions.
- The stepwise cyanoacetamide approach provides a versatile and modular pathway allowing precise control over substitution patterns, including the critical cyclohexyl and methyl groups.
- Selective functionalization techniques facilitate late-stage modifications to improve biological and physicochemical properties.
- The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or cyclocondensation reactions. For example, cyclization of substituted pyrazole precursors with cyclohexyl-containing reagents under acidic or basic conditions can yield the core structure. Optimization requires adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., DMF or 1,4-dioxane) to enhance regioselectivity and minimize side reactions. Multi-step protocols may include protection/deprotection strategies for functional groups .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation in solvents like ethanol or acetonitrile are analyzed to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Powder XRD and NMR (¹H/¹³C) complement this by verifying bulk crystallinity and proton/carbon environments, respectively .
Q. Which analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity. Stability studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions, monitored via LC-MS, identify degradation products. Differential scanning calorimetry (DSC) assesses thermal behavior, while FT-IR confirms functional group integrity .
Advanced Research Questions
Q. How can researchers address low yields in multi-step synthesis of substituted imidazo[1,2-b]pyrazoles?
- Methodological Answer : Employ computational reaction path searches (e.g., density functional theory, DFT) to identify rate-limiting steps and optimize transition states. Pair this with factorial experimental design (e.g., 2^k designs) to test variables like catalyst loading, solvent ratios, and temperature gradients. Iterative feedback between computational predictions and experimental validation reduces trial-and-error inefficiencies .
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model solvent and steric effects missed in gas-phase DFT. Validate with kinetic studies (e.g., time-resolved NMR) and spectroscopic probes (e.g., in-situ FT-IR). Discrepancies in regioselectivity may arise from solvent polarity or hydrogen-bonding networks, requiring explicit solvation models in simulations .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-b]pyrazole core?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at electron-rich positions (e.g., C-3) is controlled by directing groups (e.g., methyl or cyclohexyl). For C-H activation, palladium catalysts with ligands (e.g., BrettPhos) and oxidants (Ag₂CO₃) enhance selectivity. Microwave-assisted synthesis can accelerate reactions while maintaining regiocontrol .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Methodological Answer : Synthesize analogs with variations in the cyclohexyl (hydrophobicity) and methyl (steric bulk) groups. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key binding interactions. QSAR models using Hammett σ values or logP parameters predict bioavailability and potency .
Q. What role do solvent effects play in modulating reaction pathways for imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in SNAr reactions, while non-polar solvents (toluene) favor radical pathways. Solvent screening via high-throughput experimentation (HTE) with automated liquid handlers identifies optimal media. COSMO-RS simulations predict solvation free energies to rationalize solvent-induced selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
